molecular formula C24H24F5NO3S B8058337 Dimesitylammonium Pentafluorobenzenesulfonate

Dimesitylammonium Pentafluorobenzenesulfonate

Cat. No.: B8058337
M. Wt: 501.5 g/mol
InChI Key: MKKHTKBUMNIBLN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimesitylammonium pentafluoro benzenesulfonate typically involves the reaction of mesitylamine with pentafluorobenzenesulfonyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The product is then purified through recrystallization or chromatography to achieve a high purity level .

Industrial Production Methods

While specific industrial production methods for dimesitylammonium pentafluoro benzenesulfonate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimesitylammonium Pentafluorobenzenesulfonate is unique due to its combination of mesityl groups and a pentafluorobenzenesulfonate moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and research applications .

Properties

IUPAC Name

2,3,4,5,6-pentafluorobenzenesulfonic acid;2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N.C6HF5O3S/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6;7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9/h7-10,19H,1-6H3;(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKHTKBUMNIBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=C(C=C(C=C2C)C)C)C.C1(=C(C(=C(C(=C1F)F)S(=O)(=O)O)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F5NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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